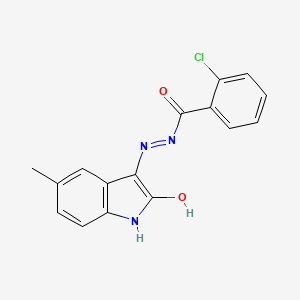
3-(4-chlorobenzyl)-5-(2-methylphenyl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-chlorobenzyl)-5-(2-methylphenyl)-1,2,4-oxadiazole is an organic compound belonging to the oxadiazole family. This compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. The presence of the 4-chlorobenzyl and 2-methylphenyl groups attached to the oxadiazole ring imparts unique chemical and physical properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorobenzyl)-5-(2-methylphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzylhydrazine with 2-methylbenzonitrile in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process.
化学反应分析
Types of Reactions
3-(4-chlorobenzyl)-5-(2-methylphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives such as oxides or quinones.
Reduction: Reduced derivatives such as amines.
Substitution: Substituted aromatic compounds with various functional groups.
科学研究应用
3-(4-chlorobenzyl)-5-(2-methylphenyl)-1,2,4-oxadiazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-(4-chlorobenzyl)-5-(2-methylphenyl)-1,2,4-oxadiazole depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism may involve binding to active sites, inhibition of enzyme activity, or disruption of cellular processes.
相似化合物的比较
Similar Compounds
3-(4-chlorobenzyl)-5-phenyl-1,2,4-oxadiazole: Similar structure but lacks the 2-methyl group.
3-(4-methylbenzyl)-5-(2-methylphenyl)-1,2,4-oxadiazole: Similar structure but has a methyl group instead of a chlorine atom.
3-(4-chlorobenzyl)-5-(4-methylphenyl)-1,2,4-oxadiazole: Similar structure but has a methyl group at a different position.
Uniqueness
The presence of both the 4-chlorobenzyl and 2-methylphenyl groups in 3-(4-chlorobenzyl)-5-(2-methylphenyl)-1,2,4-oxadiazole imparts unique chemical and physical properties, making it distinct from other similar compounds
属性
IUPAC Name |
3-[(4-chlorophenyl)methyl]-5-(2-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O/c1-11-4-2-3-5-14(11)16-18-15(19-20-16)10-12-6-8-13(17)9-7-12/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REPINKCBIUASOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=NO2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

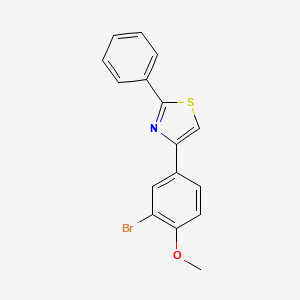
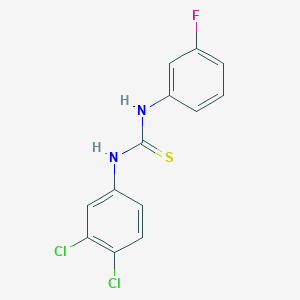
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5771844.png)
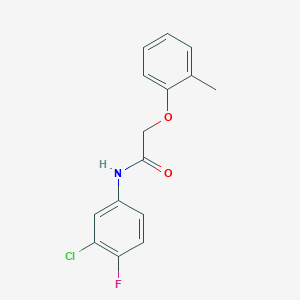
![N-[2-(acetylamino)phenyl]propanamide](/img/structure/B5771867.png)
![2-(4-ethylphenoxy)-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B5771873.png)
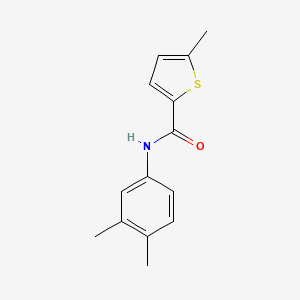
![N-[3-(acetylamino)phenyl]-2-ethoxybenzamide](/img/structure/B5771884.png)
![ethyl 3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]-2-butenoate](/img/structure/B5771898.png)
![2-ethyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexane]-4(6H)-thione](/img/structure/B5771906.png)

